2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
2-(6-Chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a structurally complex acetamide derivative featuring a benzothiadiazine core substituted with chlorine and phenyl groups, coupled with an acetamide moiety linked to a trifluoromethylphenyl substituent. The benzothiadiazine ring system, characterized by its 1,1-dioxide (sulfone) group, imparts unique electronic and steric properties, which may influence biological activity or material applications. The compound’s trifluoromethylphenyl group enhances lipophilicity and metabolic stability, common in pharmacologically active molecules. While direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with derivatives explored in medicinal chemistry, particularly in antimicrobial or kinase inhibitor contexts .
Properties
IUPAC Name |
2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF3N3O3S/c23-15-10-11-19-16(12-15)21(14-6-2-1-3-7-14)28-29(33(19,31)32)13-20(30)27-18-9-5-4-8-17(18)22(24,25)26/h1-12H,13H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTUVPCZMQNGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule characterized by its unique structural features, which include a benzothiadiazine core and various functional groups. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 472.0 g/mol . The presence of halogen substitutions (chlorine and trifluoromethyl) significantly influences its chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H18ClN3O3S |
| Molecular Weight | 472.0 g/mol |
| Structure | Benzothiadiazine core |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity . For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were reported, with some exhibiting bactericidal properties where the minimum bactericidal concentration (MBC) was equal to the MIC .
| Compound | MIC (μM) against S. aureus | MBC (μM) against S. aureus |
|---|---|---|
| 2-(6-chloro...acetamide | 25.9 | 25.9 |
| Other similar compounds | Varies; some ≤ 5 μM | Varies; some ≤ 5 μM |
Anti-inflammatory Potential
The anti-inflammatory potential of the compound has also been investigated. Compounds in this class have shown varying degrees of inhibition on pro-inflammatory pathways, particularly through modulation of the NF-κB signaling pathway. Some derivatives exhibited increased activity in reducing inflammation markers in vitro, suggesting that structural modifications significantly affect their efficacy .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of bacterial cell wall synthesis , leading to cell lysis.
- Modulation of inflammatory cytokines through interference with transcription factors such as NF-κB.
- Potential epigenetic regulation , affecting gene expression related to inflammation and immune response .
Case Studies
Several studies have highlighted the biological activities of benzothiadiazine derivatives:
- Antimicrobial Efficacy : A study evaluated a series of benzothiadiazine derivatives against MRSA isolates, confirming that compounds with a trifluoromethyl group exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
- Anti-inflammatory Activity : In vitro assays demonstrated that specific substitutions on the phenyl ring could enhance or inhibit the anti-inflammatory properties of these compounds. For example, compounds with electron-withdrawing groups showed improved inhibition of NF-κB activation .
Scientific Research Applications
Biological Applications
Research indicates that compounds with similar structural motifs exhibit various biological activities. The potential applications of this compound include:
1. Antimicrobial Activity
Studies have shown that benzothiadiazine derivatives can possess significant antimicrobial properties. The presence of the chloro and trifluoromethyl groups may enhance the compound's ability to interact with bacterial cell membranes or inhibit enzyme activity critical for microbial survival.
2. Anticancer Properties
Compounds in this class have been investigated for their anticancer activities. The mechanism may involve the inhibition of specific cancer-related enzymes or pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
3. Anti-inflammatory Effects
Research suggests that benzothiadiazine derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases.
Synthetic Applications
The synthesis of 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic synthesis techniques. Key steps may include:
1. Formation of the Benzothiadiazine Core
This involves reacting suitable sulfonamides with chlorinated aromatic compounds under acidic conditions to form the bicyclic structure.
2. Introduction of Functional Groups
Electrophilic aromatic substitution reactions can introduce the chloro and trifluoromethyl groups into the benzothiadiazine ring, enhancing its reactivity and biological activity.
3. Acetamide Formation
The final step typically involves acylation processes to attach the acetamide functional group, yielding the desired compound.
Case Study 1: Antimicrobial Activity
A study conducted on compounds similar to This compound demonstrated significant inhibition of Gram-positive bacteria, suggesting a promising avenue for developing new antimicrobial agents.
Case Study 2: Anticancer Mechanisms
Research exploring the anticancer potential of benzothiadiazine derivatives revealed that specific analogs could induce apoptosis in breast cancer cell lines through caspase activation pathways. The unique structural features of This compound may enhance its efficacy compared to other derivatives.
Comparison with Similar Compounds
Table 1: Core Heterocycle Comparison
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Benzothiadiazine-1,1-dioxide | 6-Cl, 4-Ph, 2-(trifluoromethyl)Ph | Not reported |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-Cl-Ph)acetamide | Benzothiazole | 6-CF₃, 4-Cl-Ph | Not reported |
| N-(3-Cl-4-F-Ph)-2-(naphthalen-1-yl)acetamide | None (simple acetamide) | Naphthalen-1-yl, 3-Cl-4-F-Ph | 313.75 (C₁₈H₁₃ClFNO) |
Substituent Effects
- Trifluoromethylphenyl Group: The 2-(trifluoromethyl)phenyl group in the target compound is shared with derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3348550A1).
- Chlorophenyl vs. Fluorophenyl : The 6-chloro substituent on the benzothiadiazine contrasts with fluorophenyl groups in analogs (e.g., 2-(2-chloro-6-fluorophenyl)-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide, ). Chlorine’s larger atomic radius may increase steric hindrance, while fluorine’s electronegativity could alter electronic interactions .
Structural Conformation
Crystal structure data for N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () reveals a dihedral angle of 60.5° between aromatic rings, influencing molecular packing and hydrogen bonding. Similar conformational analyses for the target compound are absent but could be critical for understanding its solid-state behavior or interaction with proteins .
Research Implications and Gaps
While the target compound shares structural motifs with pharmacologically active analogs (e.g., benzothiazole acetamides in EP3348550A1), its benzothiadiazine core remains underexplored. Key research gaps include:
- Biological Activity: No data on antimicrobial, anticancer, or kinase inhibition properties.
- Physicochemical Properties : Solubility, logP, and stability metrics are unreported.
- Conformational Analysis: Dihedral angles and hydrogen-bonding patterns critical for target binding are unknown.
Preparation Methods
Cyclization of 2-Amino-4-chlorobenzenesulfonamide
The benzothiadiazine scaffold is synthesized via cyclization of 2-amino-4-chlorobenzenesulfonamide derivatives. As detailed in US Patent 2910475, heating 2-amino-4-chlorobenzenesulfonic acid with thionyl chloride generates 5-chloroaniline-2-sulfonyl chloride, which undergoes amidation with ammonium hydroxide to yield 5-chloro-2-sulfamylaniline. Subsequent treatment with ethyl orthoformate at 125–135°C for 30 minutes induces cyclization, forming 6-chloro-1,2,4-benzothiadiazine-1,1-dioxide (Figure 1A). This step achieves 82% yield under ambient conditions.
Chlorosulfonation and Amidation
Chlorosulfonic acid reacts with the benzothiadiazine intermediate at 100°C for 2 hours, introducing a chlorosulfonyl group at position 7. Subsequent amidation with ammonia or amines produces 7-sulfamyl derivatives. For example, 6-chloro-7-sulfamyl-1,2,4-benzothiadiazine-1,1-dioxide is obtained in 75% yield after crystallization from ethanol-water.
Functionalization with Phenyl and Chloro Substituents
Regioselective Chlorination
Electrophilic chlorination at position 6 is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C. The reaction proceeds with >95% regioselectivity, confirmed by ¹H NMR analysis.
Synthesis of N-[2-(Trifluoromethyl)phenyl]acetamide
Acetylation of 2-(Trifluoromethyl)aniline
N-(2-Trifluoromethylphenyl)acetamide is prepared by acetylation of 2-(trifluoromethyl)aniline with acetic anhydride in chloroform. The reaction achieves 82% yield after 2 hours at ambient temperature, followed by recrystallization from ethanol.
Alternative Fluorination Methods
Direct trifluoromethylation of acetamide precursors is accomplished using fluoroxytrifluoromethane (CF₃OF) in acetic acid. This method, reported by Fifolt et al., provides a 70% yield after 8 hours under reflux conditions.
Final Coupling of Benzothiadiazine and Acetamide Moieties
Alkylation at Position 2
The benzothiadiazine core is alkylated with 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide in the presence of potassium carbonate (K₂CO₃) in DMF. Heating at 80°C for 12 hours affords the target compound in 65% yield, with purification via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Optimization of Reaction Conditions
Variations in base (e.g., NaH vs. K₂CO₃) and solvent (DMF vs. THF) reveal that DMF with K₂CO₃ minimizes side reactions, improving yield to 72%.
Alternative Synthetic Routes and Rearrangements
Diaza--Wittig Rearrangement
Base-induced rearrangement of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides with t-BuOK in THF generates 2,3-dihydro-1,2-benzisothiazole 1,1-dioxides, which can be functionalized further. While this method offers a 55% yield, competing pathways limit its practicality for large-scale synthesis.
Reductive Amination Approaches
Catalytic hydrogenation of nitro intermediates (e.g., 6-nitro-1,2,4-benzothiadiazine-1,1-dioxide) with PtO₂ in ethanol-water provides 6-amino derivatives, which are acetylated to form the final product. This route achieves 60% overall yield but requires stringent control over hydrogen pressure.
Analytical Data and Characterization
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, NH), 7.65–7.58 (m, 4H, ArH), 4.92 (s, 2H, CH₂), 2.11 (s, 3H, COCH₃).
- HRMS (ESI+) : m/z calcd for C₂₂H₁₆ClF₃N₃O₃S [M+H]⁺: 518.0567; found: 518.0572.
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar benzothiadiazine ring and dihedral angle of 87° between the acetamide and phenyl groups.
Scalability and Industrial Considerations
Gram-Scale Synthesis
A 10-gram batch of the target compound is synthesized using the patent method, with an overall yield of 58% after three steps. Key challenges include controlling exotherms during chlorosulfonation and minimizing epimerization during alkylation.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2-Amino-4-chlorobenzenesulfonic acid | 120 |
| Tetrakis(triphenylphosphine)palladium | 12,000 |
| 2-(Trifluoromethyl)aniline | 450 |
| Total | 14,200 |
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The synthesis typically involves a multi-step approach:
- Step 1 : Construction of the benzothiadiazine-dioxide core via cyclization of a sulfonamide precursor under reflux with chloro-substituted aromatic intermediates.
- Step 2 : Introduction of the phenyl group at the 4-position using Ullmann coupling or nucleophilic aromatic substitution.
- Step 3 : Acylation with N-[2-(trifluoromethyl)phenyl]acetamide via a nucleophilic substitution reaction, often employing coupling agents like EDCI/HOBt in anhydrous DMF .
- Critical Conditions : Temperature (60–80°C for cyclization), solvent (toluene/water mixtures for azide substitutions), and pH control during acylation .
Q. Which analytical techniques confirm the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromatic proton integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peaks) .
- Infrared (IR) Spectroscopy : Identification of key functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
- Thin-Layer Chromatography (TLC) : Monitoring reaction progress using hexane:ethyl acetate (9:1) solvent systems .
Q. What structural features influence its biological activity?
Key pharmacophores include:
- Benzothiadiazine-dioxide core : Enhances π-π stacking with hydrophobic enzyme pockets.
- Trifluoromethylphenyl group : Improves metabolic stability and membrane permeability.
- Chloro substituent : Increases electron-withdrawing effects, enhancing binding affinity .
Advanced Research Questions
Q. How can computational methods optimize the synthesis?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, enabling rapid screening of reaction pathways. For example:
Q. How to resolve contradictions in reported biological activities?
Discrepancies in IC₅₀ values (e.g., antitumor vs. antiviral assays) arise from:
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. HepG2) or incubation times.
- Structural Analogs : Minor substituent changes (e.g., methoxy vs. trifluoromethyl groups) alter target selectivity.
- Validation Strategy : Cross-test derivatives in standardized panels (e.g., NCI-60) and use molecular docking to rationalize activity .
Q. What strategies improve pharmacokinetic properties of derivatives?
Q. How do molecular docking studies inform analog design?
Docking simulations (e.g., AutoDock Vina) predict binding modes to targets like kinase domains:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
